

A Comparative Guide to the X-ray Crystallography of Chalcone Derivatives

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Compound of Interest

Compound Name: 1-Chloro-4-phenyl-3-buten-2-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for a series of chalcone derivatives, which are structurally related to **1-Chloro-4-phenyl-3-buten-2-one**. Chalcones, characterized by an α,β -unsaturated ketone system linking two aromatic rings, are versatile scaffolds in medicinal chemistry. Understanding their solid-state conformation and crystal packing is crucial for structure-based drug design. This guide summarizes key crystallographic parameters and experimental protocols from recent studies on various substituted chalcones.

Data Presentation: Crystallographic Parameters of Chalcone Derivatives

The following table summarizes the crystallographic data for a selection of chalcone derivatives, offering a quantitative comparison of their crystal structures. These compounds, while not direct derivatives of **1-Chloro-4-phenyl-3-buten-2-one**, share the core chalcone framework and provide valuable insights into the structural effects of various substituents.

Compound Name / Identifier	Formula	Crystalline System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
(2E)-1-(5-chlorotriophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (3c)	C ₁₃ H ₈ ClFOS	Monoclinic	P2 ₁ /c	11.932 (2)	5.869 (1)	16.998 (3)	97.43 (1)	1180.2 (4)	4
(2E)-1-(5-chlorotriophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (3d)	C ₁₃ H ₈ Cl ₂ OS	Monoclinic	P2 ₁ /c	6.012 (1)	26.541 (5)	7.912 (2)	106.98 (3)	1207.4 (4)	4
(2E)-1-(5-chlorotriophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (3e)	C ₁₃ H ₈ BrClOS	Monoclinic	P2 ₁ /n	5.992 (1)	27.013 (5)	7.971 (2)	107.54 (3)	1229.4 (4)	4

yl)-3-
(4-
bromo
phenyl
)prop-
2-en-
1-one
(3e)

(2E)-1-
(5-
chlorot
hiophe
n-2-
yl)-3-
(4-
iodoph
enyl)pr
op-2-
en-1-
one
(3f)

C ₁₃ H ₈	Monoc	P2 ₁ /c	6.134(28.113	7.965(108.19	1304.5	
CIOS	linic		1)	(6)	2)	(3)	(5)	4

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INVALI
D-
LINK--
metha
none
(1)[1]

C ₁₅ H ₁₁	Monoc	P2 ₁ /c	10.312	10.453	12.922	113.76	1275.4	
NO ₄	linic		7(10)	31(10)	7(13)	9(2)	(2)	4

(3,4-
dimeth
oxyph
enyl)-
[3-(4-
nitroph
enyl)o
xiran-

C ₁₇ H ₁₅	Triclini	P-1	8.8453	9.1769	11.758	103.88	823.8(2
NO ₆	c		(8)	(8)	7(11)	9(2)	1)	

2-
yl]met
hanon
e (2)
[\[1\]](#)

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INVALI

D- LINK-- metha nol (3) [1]	C ₁₅ H ₁₃ NO ₄	Triclini c	P-1	6.708(1)	8.388(1)	12.115 (2)	103.32 2(3)	662.8(2)	2
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Chalco
ne

Deriva tive (Ch2) [2]	C ₂₁ H ₁₅ NO ₂	Monoc linic	P2 ₁ /c	6.5694 (3)	33.269 7(15)	7.4516 (4)	97.563 (2)	1614.4 7(14)	4
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Experimental Protocols

The synthesis and crystallization of these chalcone derivatives generally follow established methodologies, primarily the Claisen-Schmidt condensation.

General Synthesis of Halogen-Substituted Chalcones[3]

A common method for synthesizing chalcones is the Claisen-Schmidt condensation. In a typical procedure, equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in a suitable solvent such as methanol. A catalytic amount of a base, like sodium hydroxide, is then added to the solution. The reaction mixture is stirred at room temperature for a specified period, during which the product often precipitates out. The solid product is then collected by filtration, washed, and recrystallized from an appropriate solvent to yield pure crystals suitable for X-ray diffraction.

Synthesis of Chalcone Epoxides[1]

The synthesis of chalcone epoxides involves the epoxidation of the α,β -double bond of a parent chalcone. This can be achieved using various epoxidizing agents. The resulting diastereomeric epoxides can then be separated and crystallized for structural analysis.

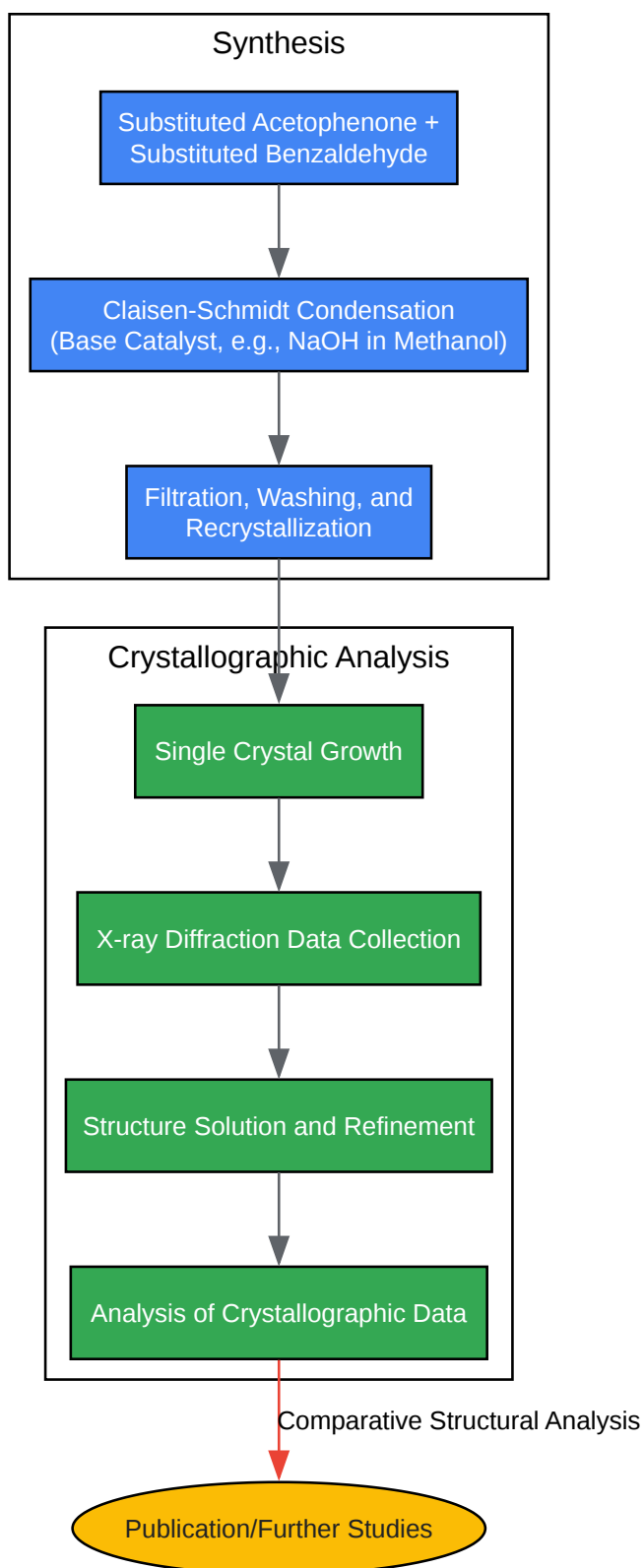
Single Crystal X-ray Diffraction Analysis

For all the compounds listed, single crystals were mounted on a diffractometer equipped with a suitable X-ray source (e.g., MoK α radiation). The diffraction data was collected at a controlled temperature. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F^2 . The positions of hydrogen atoms are typically determined from difference Fourier maps or placed at calculated positions.

Visualizations

Experimental Workflow for Chalcone Synthesis and Crystallographic Analysis

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of chalcone derivatives.

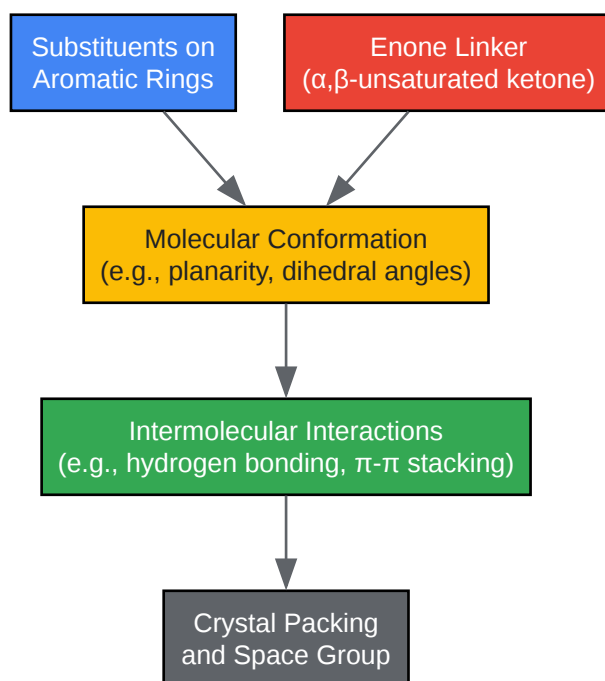


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Caption: Workflow for chalcone synthesis and X-ray analysis.

Logical Relationship of Structural Features in Chalcones

The molecular geometry and crystal packing of chalcones are influenced by the interplay of various structural features.



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Caption: Factors influencing chalcone crystal structure.

Conclusion

The X-ray crystallographic data presented in this guide reveal the structural diversity within the chalcone family. The variations in crystal systems, space groups, and unit cell parameters are directly influenced by the nature and position of substituents on the phenyl rings. For instance, the planarity of the molecule can be significantly affected by bulky substituents, which in turn influences the crystal packing through altered intermolecular interactions.[3] This comparative analysis underscores the importance of single-crystal X-ray diffraction in understanding the structure-property relationships of these medicinally important compounds, providing a valuable resource for researchers in the field of drug design and materials science.

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